molecular formula C10H14O2 B142917 (+)-Rhododendrol CAS No. 59092-94-3

(+)-Rhododendrol

Cat. No.: B142917
CAS No.: 59092-94-3
M. Wt: 166.22 g/mol
InChI Key: SFUCGABQOMYVJW-QMMMGPOBSA-N
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Description

(+)-Rhododendrol ((S)-(+)-Rhododendrol; CAS 59092-94-3) is a phenolic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is isolated from plant species such as Metasequoia glyptostroboides (dawn redwood), where it exhibits allelopathic activity by inhibiting the growth of competing plants . Structurally, it features a dihydroxybenzene moiety linked to a branched alkyl chain, confirmed via HRESI-MS, <sup>1</sup>H-NMR, and specific optical rotation analyses .

This compound gained attention as a skin-whitening agent due to its tyrosinase-inhibiting properties but was later linked to leukoderma (vitiligo-like depigmentation) in some users . Its toxicity arises from tyrosinase-catalyzed oxidation, generating reactive quinones and reactive oxygen species (ROS) that damage melanocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Rhododendrol typically involves the reduction of 4-(4-hydroxyphenyl)-2-butanone. One common method is the catalytic hydrogenation of the ketone using a palladium catalyst under mild conditions. Another approach involves the use of sodium borohydride as a reducing agent in an aqueous or alcoholic medium.

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as the fermentation of plant cell cultures. This method leverages the natural biosynthetic pathways of Rhododendron species to produce the compound in large quantities. The fermentation process is optimized to enhance yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: (+)-Rhododendrol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to 4-(4-hydroxyphenyl)-2-butanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: As mentioned earlier, it can be synthesized by the reduction of 4-(4-hydroxyphenyl)-2-butanone.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an aqueous or alcoholic medium.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: 4-(4-hydroxyphenyl)-2-butanone.

    Reduction: this compound.

    Substitution: Depending on the nucleophile, products can vary, such as ethers or esters.

Scientific Research Applications

Cosmetic Applications

  • Skin-Lightening Agent :
    • Rhododendrol's primary application lies in its use as a skin-lightening agent. It inhibits tyrosinase, an enzyme crucial for melanin production in melanocytes. This property has made it popular in cosmetic formulations aimed at reducing hyperpigmentation .
  • Mechanism of Action :
    • The compound competitively inhibits mushroom tyrosinase and serves as a substrate for the enzyme. High concentrations can lead to cytotoxicity in human melanocytes, primarily through the production of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress .
  • Clinical Observations :
    • A study involving 149 cases revealed that leukoderma often develops at contact sites after prolonged exposure to rhododendrol-containing cosmetics. The severity of depigmentation varied among individuals, suggesting genetic susceptibility may play a role .

Biochemical Mechanisms

  • Cytotoxicity :
    • Research indicates that rhododendrol induces apoptosis in melanocytes through mechanisms involving ER stress and activation of apoptotic pathways. This effect is dose-dependent and varies based on individual susceptibility .
  • Oxidative Stress :
    • While some studies report no significant ROS generation in treated melanocytes, others suggest that oxidative stress may be involved in the cytotoxic effects observed with high doses of rhododendrol .

Therapeutic Potential

  • Understanding Leukoderma :
    • Investigating the pathophysiology of rhododendrol-induced leukoderma can provide insights into non-segmental vitiligo mechanisms. This understanding may lead to novel treatment strategies targeting individual patient responses to rhododendrol exposure .
  • Potential Treatments :
    • Case studies have explored various treatment modalities for patients suffering from rhododendrol-induced leukoderma, including topical agents like tacrolimus ointment and oral vitamin D3 supplementation. Some patients reported improvement following these treatments .

Research Findings Summary

StudyFocusKey Findings
Tyrosinase InhibitionRhododendrol inhibits tyrosinase activity; associated with skin whitening but also cytotoxicity at high concentrations.
Clinical AnalysisLeukoderma develops mainly at contact sites; severity varies among individuals; cessation of use often leads to repigmentation.
Mechanisms of ActionInduces ER stress and apoptosis in melanocytes; potential involvement of oxidative stress remains debated.
Treatment EfficacyVarious treatments (topical steroids, vitamin D3) show promise in managing symptoms of leukoderma induced by rhododendrol.

Mechanism of Action

The primary mechanism of action of (+)-Rhododendrol involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By binding to the active site of tyrosinase, this compound prevents the conversion of tyrosine to melanin, leading to a reduction in pigmentation. This mechanism is particularly beneficial in the treatment of hyperpigmentation disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Umbelliferone

Umbelliferone (7-hydroxycoumarin), another allelopathic compound from M. glyptostroboides, shares a phenolic structure but lacks the alkyl chain of (+)-rhododendrol. Key differences include:

  • Allelopathic Potency : this compound exhibits significantly lower IC50 values (18.7 mM for roots, 31.4 mM for shoots) compared to umbelliferone (257 mM and 366 mM, respectively), indicating ~10–14× greater inhibitory activity .
  • Mechanism : Both compounds suppress Vulpia myuros growth, but this compound’s higher lipophilicity likely enhances membrane permeability, amplifying its bioactivity .

Table 1: Allelopathic Activity of this compound vs. Umbelliferone

Compound Root Growth Inhibition (100 mM) Shoot Growth Inhibition (100 mM) IC50 (Roots) IC50 (Shoots)
This compound 6.8% 8.4% 18.7 mM 31.4 mM
Umbelliferone 61.4% 87.4% 257 mM 366 mM

Data sourced from allelopathy assays on *V. myuros *.

Enantiomeric Differences: (−)-Rhododendrol

(−)-Rhododendrol (CAS 501-96-2), the R-enantiomer, shows distinct biological behaviors:

  • Cytotoxicity : (−)-Rhododendrol, isolated from Platyphyllus species, demonstrates cytotoxicity against A549 lung cancer cells (50% viability reduction at 50 µM) .
  • Metabolic Oxidation: Human tyrosinase oxidizes both enantiomers, but Sthis compound is metabolized more efficiently, leading to higher ROS production and melanocyte toxicity .

Table 2: Enantiomer-Specific Properties

Property This compound (S-enantiomer) (−)-Rhododendrol (R-enantiomer)
Tyrosinase Oxidation High efficiency; rapid ROS generation Moderate efficiency
Cytotoxicity Leukoderma-specific melanocyte damage Broad cytotoxicity (e.g., A549 cells)
Industrial Use Precursor for raspberry ketone via S-selective ADHs R-selective ADH conversion

Comparison with Functional Analogs

Raspberry Ketone

This compound serves as a precursor for raspberry ketone (4-(4-hydroxyphenyl)-2-butanone), a fragrance and depigmenting agent. Key contrasts include:

  • Biosynthesis : Alcohol dehydrogenases (ADHs) enantioselectively oxidize this compound (e.g., ADH1E from Equus caballus) to raspberry ketone with >70% yield .
  • Depigmentation Safety : Raspberry ketone lacks the leukoderma risk associated with this compound, likely due to reduced tyrosinase-mediated toxicity .

Scutellarein

Scutellarein, a flavonoid with tyrosinase-inhibiting activity, generates fewer hydroxyl radicals (•OH) than this compound during oxidation (e.g., 56 µM scutellarein vs. 166 µg/mL rhododendrol) . This explains its lower melanocyte toxicity and suitability as a safer depigmenting agent .

Comparison with Other Cytotoxic/Allelopathic Compounds

9-epi-Blumenol C

Another allelopathic compound from M. glyptostroboides, 9-epi-blumenol C, requires 10–100× higher concentrations (300–1000 µM) to inhibit plant growth compared to this compound (3–30 µM) .

Monobenzone

Monobenzone, a depigmenting agent, shares tyrosinase activation but induces permanent depigmentation via melanocyte apoptosis, unlike this compound’s ROS-driven reversible leukoderma .

Biological Activity

(+)-Rhododendrol (RD) is a phenolic compound primarily recognized for its application in cosmetic formulations aimed at skin lightening. However, its biological activities extend beyond cosmetic uses, encompassing significant effects on melanogenesis, cytotoxicity in melanocytes, and metabolic pathways in human skin. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

This compound is a chiral compound with two enantiomers: (R)-RD and (S)-RD. These enantiomers exhibit different biological properties, particularly in their metabolism and effects on human skin.

1. Inhibition of Melanin Synthesis

This compound has been identified as an inhibitor of melanin synthesis, acting primarily through the inhibition of the enzyme tyrosinase, which is crucial in the melanin production pathway. Studies have demonstrated that RD competitively inhibits mushroom tyrosinase and serves as a substrate for enzymatic conversion, leading to depigmentation at sites of application .

  • Mechanism of Action :
    • RD's inhibition of tyrosinase is dose-dependent and can cause cytotoxic effects on cultured human melanocytes at high concentrations .
    • The cytotoxicity associated with RD appears to be mediated through the enzymatic conversion to active metabolites rather than through reactive oxygen species (ROS) generation .

2. Cytotoxic Effects

Research indicates that this compound exhibits cytotoxicity towards melanocytes, especially at concentrations effective for inhibiting tyrosinase. This cytotoxicity is associated with:

  • Upregulation of genes involved in apoptosis and endoplasmic reticulum (ER) stress response, such as CCAAT-enhancer-binding protein homologous protein (CHOP) and activation of caspase-3 .
  • The presence of phenylthiourea, a copper chelator, can mitigate this cytotoxicity, suggesting that the toxic effects are linked to copper-dependent enzymatic processes .

3. Metabolism in Human Skin

A study investigating the metabolism of this compound in human skin homogenates revealed that RD is partially metabolized to raspberry ketone (RK). The metabolism shows enantiomeric preference, with (S)-RD being more readily oxidized than (R)-RD .

  • Key Findings :
    • The consumption ratios of (S)-RD to (R)-RD indicate that higher concentrations lead to increased depletion of the S-enantiomer.
    • NAD+ presence enhances the oxidation process, indicating that alcohol dehydrogenase may play a significant role in RD metabolism in the skin .

Case Study 1: RD-Induced Leukoderma

A notable case involved a 40-year-old woman who developed leukoderma after using cosmetics containing RD. Despite discontinuation of RD-containing products, her condition persisted until treated with bimatoprost over 14 months. The treatment resulted in significant repigmentation, demonstrating the potential long-term effects of RD on skin pigmentation disorders .

Case Study 2: Clinical Analysis

An epidemiological analysis involving 149 cases assessed factors influencing depigmentation extent due to RD exposure. The study highlighted patient-specific variables affecting both depigmentation and subsequent repigmentation responses .

Summary of Research Findings

Study FocusKey FindingsReference
Tyrosinase InhibitionRD inhibits tyrosinase activity; cytotoxic effects observed at high concentrations
MetabolismRD metabolized to RK; enantiomeric preference noted; NAD+ enhances oxidation
Clinical EffectsLong-term use of bimatoprost effective for leukoderma induced by RD
Cytotoxic MechanismApoptosis linked to ER stress; no ROS detected; copper-dependent toxicity

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating (+)-Rhododendrol enantiomers from natural sources?

To isolate enantiomers, use normal-phase HPLC with a cellulose-based column (e.g., Lux® 5 μm Cellulose-1) and a mobile phase of n-hexane/i-PrOH (9:1 v/v) for chiral separation. Reverse-phase HPLC with Hypersil ODS columns and MeCN/ddH₂O (15:85 v/v) is suitable for analyzing glycosides. Ensure UV detection at 200–220 nm for optimal sensitivity . Validate purity via enantiomeric excess calculations and cross-reference with enzymatic oxidation assays using (R)- or (S)-selective alcohol dehydrogenases (ADHs) .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

Conduct kinetic studies by incubating this compound in buffers (pH 3–9) at controlled temperatures (e.g., 25°C, 37°C, 50°C). Sample at intervals (e.g., 0, 2, 6, 24 h) and quantify degradation via HPLC. Include controls for autoxidation and photodegradation. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions, with p < 0.05 indicating significance .

Q. What are the best practices for synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Use regioselective protection/deprotection strategies for phenolic hydroxyl groups. For alkylation or glycosylation, employ catalysts like Pd/C or glycosyltransferases under inert atmospheres. Characterize derivatives via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Ensure reaction yields are reported with standard deviations (n ≥ 3) .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity in keratinocytes be resolved?

Discrepancies may arise from differences in cell lines (e.g., primary vs. immortalized), exposure times, or metabolite profiles. Replicate studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity). Perform metabolomic profiling (LC-MS/MS) to identify reactive intermediates like quinones. Compare results with positive controls (e.g., hydroquinone) and adjust for cell viability assays (MTT vs. ATP-based) .

Q. What methodological considerations are critical when studying enantiomer-specific effects of this compound in melanogenesis pathways?

Use enantiopure (>98% ee) samples verified by chiral chromatography. Treat melanocytes with 10–100 μM of each enantiomer and quantify melanin via spectrophotometry (405 nm). Include inhibitors of tyrosinase (e.g., kojic acid) and ROS scavengers (e.g., N-acetylcysteine) to isolate mechanisms. RNA-seq can identify differential gene expression (e.g., MITF, TRP-1) between enantiomers .

Q. How should researchers address low reproducibility in enzymatic oxidation assays for this compound?

Standardize enzyme activity units (e.g., μmol/min/mg protein) and cofactor concentrations (NAD⁺/NADP⁺). Optimize reaction pH (e.g., 7.4 for ADH1E) and temperature (30–40°C). Include internal standards (e.g., deuterated rhododendrol) for LC-MS quantification. Report kinetic parameters (Km, Vmax) with 95% confidence intervals and validate with independent enzyme batches .

Q. Methodological Guidance

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., log-logistic model) to calculate EC₅₀/IC₅₀ values. For multi-parametric data (e.g., ROS + melanin), apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA). Report effect sizes (Cohen’s d) and adjust for multiple comparisons (Bonferroni correction) .

Q. How to ensure ethical compliance when using human-derived cells in this compound research?

Obtain IRB approval for primary cell use (e.g., human melanocytes). Anonymize donor metadata and disclose conflicts of interest. Adhere to ARRIVE guidelines for preclinical studies, including randomization and blinding in treatment groups .

Q. Data Presentation and Reproducibility

Q. What criteria should be met when publishing HPLC chromatograms of this compound?

Include retention times, peak area percentages, and baseline resolution (R > 1.5) between enantiomers. Provide raw data in supplementary materials, including column lot numbers and mobile phase preparation details. Cross-validate with alternative methods (e.g., CE or chiral GC) .

Q. How to structure a research article’s Methods section for this compound studies to enhance reproducibility?

Detail enzyme sources (e.g., recombinant ADH expression systems), substrate purity, and instrument calibration protocols. Use passive voice and past tense. Reference established protocols (e.g., Bradford assay for protein quantification) but elaborate on novel steps .

Properties

IUPAC Name

4-[(3S)-3-hydroxybutyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUCGABQOMYVJW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59092-94-3
Record name (+)-Rhododendrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RHODODENDROL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I28TB0QTK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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